molecular formula C18H17NO3S B2972764 N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034247-91-9

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2972764
CAS No.: 2034247-91-9
M. Wt: 327.4
InChI Key: JSXTUDDQUDOVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a unique combination of thiophene, furan, and tolyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(thiophen-2-yl)furan-2-carbaldehyde and o-tolyloxyacetic acid. These intermediates are then subjected to a series of reactions including condensation, esterification, and amidation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective raw materials, the use of automated systems for precise control of reaction parameters, and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific context and application, but it often involves the formation of stable complexes with target molecules, altering their function and downstream signaling.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a tolyloxy group.

    N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(methoxy)acetamide: Similar structure but with a methoxy group instead of a tolyloxy group.

Uniqueness

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to the specific combination of thiophene, furan, and ortho-tolyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the ortho-tolyloxy group, in particular, can influence the compound’s reactivity and interaction with other molecules, setting it apart from similar compounds.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13-5-2-3-6-15(13)21-12-18(20)19-11-14-8-9-16(22-14)17-7-4-10-23-17/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXTUDDQUDOVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.